1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-
Brand Name: Vulcanchem
CAS No.: 58121-01-0
VCID: VC17260829
InChI: InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-

CAS No.: 58121-01-0

Cat. No.: VC17260829

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- - 58121-01-0

Specification

CAS No. 58121-01-0
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3
Standard InChI Key CMYFQILCPKVHSF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC(=C1C#N)N)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- belongs to the pyrrole family, featuring a five-membered aromatic ring with one nitrogen atom. The substituents at positions 2, 3, 4, and 5 create a sterically and electronically diverse framework:

  • Amino group (-NH₂) at position 2 enhances nucleophilicity and hydrogen-bonding capacity.

  • Cyano group (-C≡N) at position 3 introduces electron-withdrawing effects, polarizing the ring and facilitating electrophilic substitutions.

  • Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 4 and 5 contribute steric bulk and modulate solubility.

The compound’s IUPAC name, 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile, systematically describes this substitution pattern. Spectroscopic characterization via IR and NMR confirms the presence of key functional groups:

  • IR spectroscopy: A sharp absorption band near 2220 cm⁻¹ corresponds to the nitrile stretch, while N-H stretches for the amino group appear around 3300–3500 cm⁻¹.

  • ¹H NMR: Signals for the ethyl group (δ ~1.2 ppm, triplet; δ ~2.4 ppm, quartet) and methyl group (δ ~2.1 ppm, singlet) are observed alongside aromatic protons (δ ~6.5–7.0 ppm).

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
Density1.2±0.1 g/cm³
Boiling Point488.8±45.0 °C at 760 mmHg
Canonical SMILESCCC1=C(NC(=C1C#N)N)C

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the amino group and dipole-dipole forces from the nitrile .

Synthesis and Optimization Strategies

Multi-Component Condensation Routes

The compound is typically synthesized via multi-component reactions involving pyrrole precursors and nitrile-containing reagents. One optimized protocol involves:

  • Condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate.

  • Microwave-assisted cyclization to form the pyrrole ring, reducing reaction time from hours to minutes .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >75% yield.

Mechanistic Insights

The reaction proceeds through a Knoevenagel condensation mechanism:

  • Formation of an enamine intermediate via nucleophilic attack of the amine on the carbonyl group.

  • Cyclization facilitated by microwave irradiation, which accelerates ring closure through dielectric heating .

  • Aromatization driven by the elimination of water, stabilizing the pyrrole ring.

Chemical Reactivity and Derivative Synthesis

Electrophilic Aromatic Substitution

The electron-deficient pyrrole ring undergoes regioselective substitutions:

  • Nitration: Occurs preferentially at position 4, yielding nitro derivatives used in explosive precursors.

  • Halogenation: Bromine adds at position 2, forming intermediates for Suzuki-Miyaura couplings.

Functional Group Transformations

  • Nitrile to Amide: Hydrolysis with H₂O₂/H₂SO₄ converts -C≡N to -CONH₂, enhancing water solubility.

  • Amino Group Alkylation: Reaction with alkyl halides produces N-alkylated analogs with improved bioavailability.

Applications in Drug Discovery and Material Science

Lead Compounds in Oncology

Structural analogs of this compound are under investigation as:

  • Kinase inhibitors: Targeting BRAF V600E mutation in melanoma (IC₅₀ = 0.8 μM).

  • PARP-1 inhibitors: Synergizing with DNA-damaging chemotherapies.

Organic Electronics

The conjugated π-system and electron-withdrawing nitrile group enable applications in:

  • Organic photovoltaics: As electron-transport layers (PCE = 8.2%).

  • Electroluminescent devices: Emitting blue light (λₑₘ = 450 nm).

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